(2-(4-Fluorophenyl)cyclopropyl)methanamine
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Overview
Description
(2-(4-Fluorophenyl)cyclopropyl)methanamine is an organic compound characterized by a cyclopropyl group attached to a methanamine moiety, with a fluorophenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(4-Fluorophenyl)cyclopropyl)methanamine typically involves the cyclopropanation of a suitable precursor followed by amination. One common method involves the reaction of 4-fluorobenzyl chloride with cyclopropylmagnesium bromide to form (4-fluorophenyl)cyclopropane. This intermediate is then subjected to reductive amination using ammonia or an amine source to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
(2-(4-Fluorophenyl)cyclopropyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted fluorophenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2-(4-Fluorophenyl)cyclopropyl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds .
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a ligand in binding studies or as a precursor for the synthesis of biologically active molecules .
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as a pharmacophore in the design of new drugs targeting specific receptors or enzymes .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer science and materials engineering .
Mechanism of Action
The mechanism of action of (2-(4-Fluorophenyl)cyclopropyl)methanamine involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain receptors, while the cyclopropyl moiety provides steric hindrance, influencing its overall activity. The compound may modulate signaling pathways by binding to enzymes or receptors, leading to altered cellular responses .
Comparison with Similar Compounds
Similar Compounds
(4-Fluorophenyl)cyclopropylamine: Similar structure but lacks the methanamine moiety.
(2-Phenylcyclopropyl)methanamine: Similar structure but lacks the fluorine substituent.
(2-(4-Chlorophenyl)cyclopropyl)methanamine: Similar structure but with a chlorine substituent instead of fluorine.
Uniqueness
(2-(4-Fluorophenyl)cyclopropyl)methanamine is unique due to the presence of both the fluorophenyl and cyclopropyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. The fluorine atom enhances its lipophilicity and metabolic stability, while the cyclopropyl group provides rigidity and influences its binding interactions .
Properties
Molecular Formula |
C10H12FN |
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Molecular Weight |
165.21 g/mol |
IUPAC Name |
[2-(4-fluorophenyl)cyclopropyl]methanamine |
InChI |
InChI=1S/C10H12FN/c11-9-3-1-7(2-4-9)10-5-8(10)6-12/h1-4,8,10H,5-6,12H2 |
InChI Key |
SXEBSKUYTZWGJC-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1C2=CC=C(C=C2)F)CN |
Origin of Product |
United States |
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